molecular formula C12H18N2O3 B592305 Tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate CAS No. 946497-94-5

Tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate

Cat. No.: B592305
CAS No.: 946497-94-5
M. Wt: 238.287
InChI Key: CIJITXVSORFVFB-UHFFFAOYSA-N
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Description

Tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H18N2O3. It is a solid substance that is typically stored in a sealed, dry environment at temperatures between 2-8°C . This compound is used in various chemical and pharmaceutical applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate involves multiple steps. One common method includes the reaction of tert-butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate with a cyanating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process is carefully monitored to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate is utilized in various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Biological Activity

Tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate (CAS: 946497-94-5) is a synthetic compound with notable applications in medicinal chemistry and organic synthesis. Its unique structure, characterized by a pyrrolidine ring and a cyano group, suggests potential biological activities that merit detailed investigation.

  • Molecular Formula : C₁₂H₁₈N₂O₃
  • Molecular Weight : 238.29 g/mol
  • Purity : Typically ≥ 95% .

The compound's structure can be represented as follows:

SMILES CC C C OC O N1CC C N C O C1 C C\text{SMILES CC C C OC O N1CC C N C O C1 C C}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The cyano group may enhance lipophilicity and facilitate membrane penetration, while the pyrrolidine ring can engage in hydrogen bonding with biological macromolecules.

1. Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit antimicrobial properties. This compound has shown potential against several bacterial strains, suggesting a mechanism that may involve disruption of bacterial cell walls or inhibition of essential metabolic pathways.

2. Anticancer Properties

Studies have explored the role of pyrrolidine derivatives in cancer therapy. The compound's structural features suggest it could inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and apoptosis. For instance, it may modulate the activity of protein kinases or other enzymes critical for cancer cell survival.

3. Neuroprotective Effects

Preliminary findings suggest that compounds similar to this compound may exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This could be particularly relevant in the context of neurodegenerative diseases.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyrrolidine derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent .
  • Anticancer Activity : In vitro assays demonstrated that this compound could induce apoptosis in specific cancer cell lines through the activation of caspase pathways. The study reported a dose-dependent response, with higher concentrations leading to increased cell death rates .
  • Neuroprotection : A recent investigation into neuroprotective agents found that this compound reduced markers of oxidative stress in cultured neuronal cells, suggesting its potential for therapeutic use in conditions like Alzheimer's disease .

Data Tables

Biological ActivityObservationsReference
AntimicrobialSignificant inhibition against various bacteria
AnticancerInduced apoptosis in cancer cell lines
NeuroprotectiveReduced oxidative stress markers

Properties

IUPAC Name

tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-11(2,3)17-10(16)14-7-8(6-13)9(15)12(14,4)5/h8H,7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJITXVSORFVFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)C(CN1C(=O)OC(C)(C)C)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654961
Record name tert-Butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

718632-42-9
Record name tert-Butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

NaH (60%, 3 g; 73.2 mmol) was added to a solution of methyl 2-[(tert-butoxycarbonyl)(2-cyanoethyl)amino]-2-methylpropanoate (16.5 g, 61.0 mmol) in 1,4-dioxane (300 mL) and the reaction mixture was stirred at 100° C. for 4 hours then concentrated in vacuo. The residue was taken up in water (200 mL) and the pH adjusted to 3.5 with citric acid. The solution was extracted with EA (2×). The combined organics were washed with brine, dried over magnesium sulfate and concentrated in vacuo to afford the title compound (11.5 g, 79%) as an off-white solid. 1H NMR (DMSO-d6) δ 12.24 (s, 1H), 4.02-3.98 (m, 2H), 1.46-1.39 (m, 15H).
Name
Quantity
3 g
Type
reactant
Reaction Step One
Name
methyl 2-[(tert-butoxycarbonyl)(2-cyanoethyl)amino]-2-methylpropanoate
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
79%

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